

Storage and handling guidelines for 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzaldehyde

Cat. No.: B1337175

[Get Quote](#)

Technical Support Center: 3-Hydroxy-5-nitrobenzaldehyde

Welcome to the technical support guide for **3-Hydroxy-5-nitrobenzaldehyde** (CAS: 193693-95-7). This document is designed for researchers, chemists, and drug development professionals to ensure safe handling, optimal storage, and successful experimental outcomes. As your scientific partner, we aim to provide not just protocols, but the underlying chemical principles to empower your research.

Part 1: Core Compound Data & Safety at a Glance

Before handling **3-Hydroxy-5-nitrobenzaldehyde**, it is crucial to be familiar with its fundamental properties and associated hazards.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	193693-95-7	[1] [2] [3]
Molecular Formula	C ₇ H ₅ NO ₄	[1] [2] [3]
Molecular Weight	167.12 g/mol	[1] [2] [3]
Appearance	Pale yellow to brown crystalline powder	[1]
Solubility	Very slightly soluble in water (0.72 g/L at 25°C). Soluble in organic solvents like alcohols (ethanol, methanol) and chloroform.	[4] [5]
Melting Point	Data for isomers suggest a melting point >125°C. For 2- Hydroxy-5-nitrobenzaldehyde: 125-129°C.	[6]

Hazard Summary

This compound is classified as hazardous. The following table is a summary based on data from closely related structural isomers. Always consult the most recent Safety Data Sheet (SDS) from your supplier.

Hazard Classification	Description	Precautionary Statement Codes	Source(s)
Acute Toxicity, Oral	Harmful if swallowed.	P264, P270, P301+P312	[6] [7] [8]
Skin Corrosion/Irritation	Causes skin irritation.	P280	[6] [7]
Eye Damage/Irritation	Causes serious eye irritation.	P280, P305+P351+P338	[6] [7]
Target Organ Toxicity	May cause respiratory irritation.	P261, P271	[6]

Part 2: Safety, Storage, and Handling FAQs

This section addresses common questions regarding the safe management of **3-Hydroxy-5-nitrobenzaldehyde** in a laboratory environment.

Q1: What are the primary personal protective equipment (PPE) requirements for handling this compound? **A:** Due to its classification as a skin, eye, and respiratory irritant, comprehensive PPE is mandatory. This includes:

- Eye Protection: Wear tightly sealed safety goggles or a face shield.[\[9\]](#)
- Hand Protection: Use chemical-resistant gloves (e.g., Nitrile rubber).[\[8\]](#)
- Body Protection: A standard lab coat is required. For bulk handling, consider an impervious apron.
- Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[\[3\]](#)[\[6\]](#)

Q2: What are the optimal storage conditions for **3-Hydroxy-5-nitrobenzaldehyde**? **A:** Proper storage is critical to maintain the compound's integrity. The presence of hydroxyl, nitro, and aldehyde groups makes it susceptible to degradation.

- Container: Store in the original, tightly sealed container to prevent moisture and air contact.
[\[6\]](#)[\[7\]](#)
- Atmosphere: Store in a cool, dry, and well-ventilated area.[\[9\]](#)[\[10\]](#)
- Light: Protect from direct sunlight, as UV radiation can initiate degradation in aromatic nitro compounds.[\[7\]](#) An amber glass vial inside a cabinet is recommended.
- Temperature: While room temperature may be adequate for short-term storage, for long-term stability (>6 months), storage at 2-8°C is advisable.

Q3: What chemical incompatibilities should I be aware of? A: Avoid contact with:

- Strong Bases: The phenolic hydroxyl group is acidic and will react with strong bases. This can also lead to the formation of intensely colored Meisenheimer complexes, a known reaction for electron-deficient aromatic rings.[\[11\]](#)
- Strong Reducing Agents: The nitro group can be readily reduced by agents like metal hydrides or catalytic hydrogenation.[\[12\]](#) This is often a desired reaction but must be controlled.
- Strong Oxidizing Agents: While generally stable, the aldehyde group can be oxidized to a carboxylic acid.

Q4: How do I handle a spill of the solid compound? A:

- Ensure the area is well-ventilated and restrict access.
- Wearing full PPE, gently sweep the solid material to avoid creating dust.[\[10\]](#)
- Use a dustpan and brush or a vacuum equipped with a HEPA filter.
- Place the collected material into a suitable, labeled container for chemical waste disposal.[\[6\]](#)
[\[10\]](#)
- Clean the spill area with soap and water.

- Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Part 3: Experimental Use & Protocols

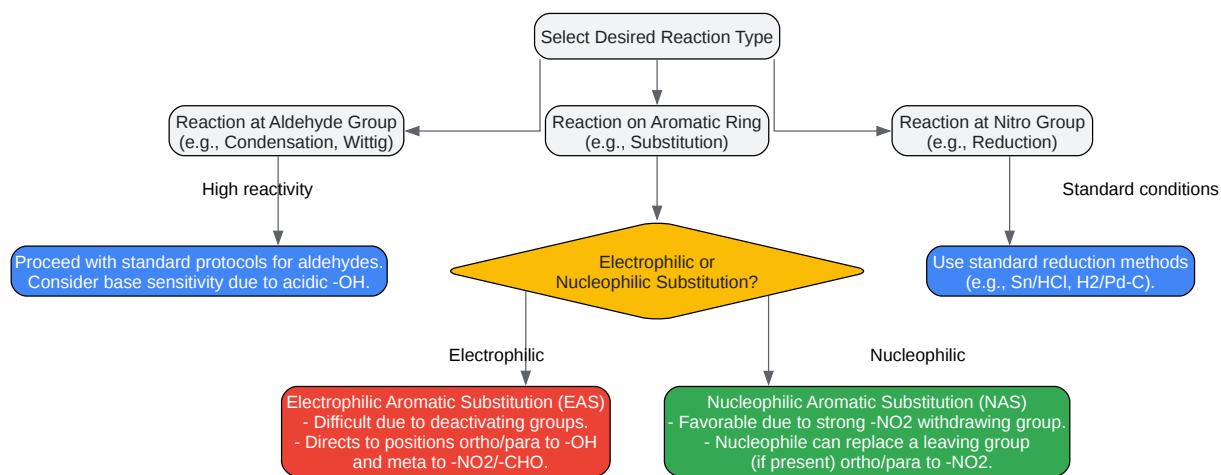
Protocol: Preparation of a Standard Stock Solution

The poor aqueous solubility of **3-Hydroxy-5-nitrobenzaldehyde** necessitates the use of organic solvents for most applications.

Objective: To prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

- **3-Hydroxy-5-nitrobenzaldehyde** (MW: 167.12 g/mol)
- Anhydrous DMSO
- Calibrated analytical balance
- Volumetric flask (e.g., 10 mL)
- Vortex mixer or sonicator


Procedure:

- Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass: Mass (mg) = $10 \text{ mmol/L} * 0.010 \text{ L} * 167.12 \text{ g/mol} * 1000 \text{ mg/g} = 16.71 \text{ mg}$
- Weighing: In a chemical fume hood, carefully weigh approximately 16.71 mg of the compound into a tared weigh boat. Transfer the powder to the 10 mL volumetric flask.
- Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the flask.
- Mixing: Cap the flask and vortex thoroughly. If dissolution is slow, use a brief (1-2 minute) sonication bath. The hydroxyl and nitro groups contribute to polarity, making DMSO an excellent solvent choice.
- Final Volume: Once fully dissolved, carefully add DMSO to the 10 mL calibration mark.

- Storage: Cap the flask, invert several times to ensure homogeneity, and transfer to a labeled, amber vial for storage. For best results, store stock solutions at -20°C and use within 1-3 months.

Workflow: Navigating the Reactivity of 3-Hydroxy-5-nitrobenzaldehyde

The unique electronic properties of this molecule dictate its reactivity. The hydroxyl group is an activating, ortho-, para-director, while the aldehyde and nitro groups are powerful deactivating, meta-directors.^[1] This workflow helps in planning experiments.

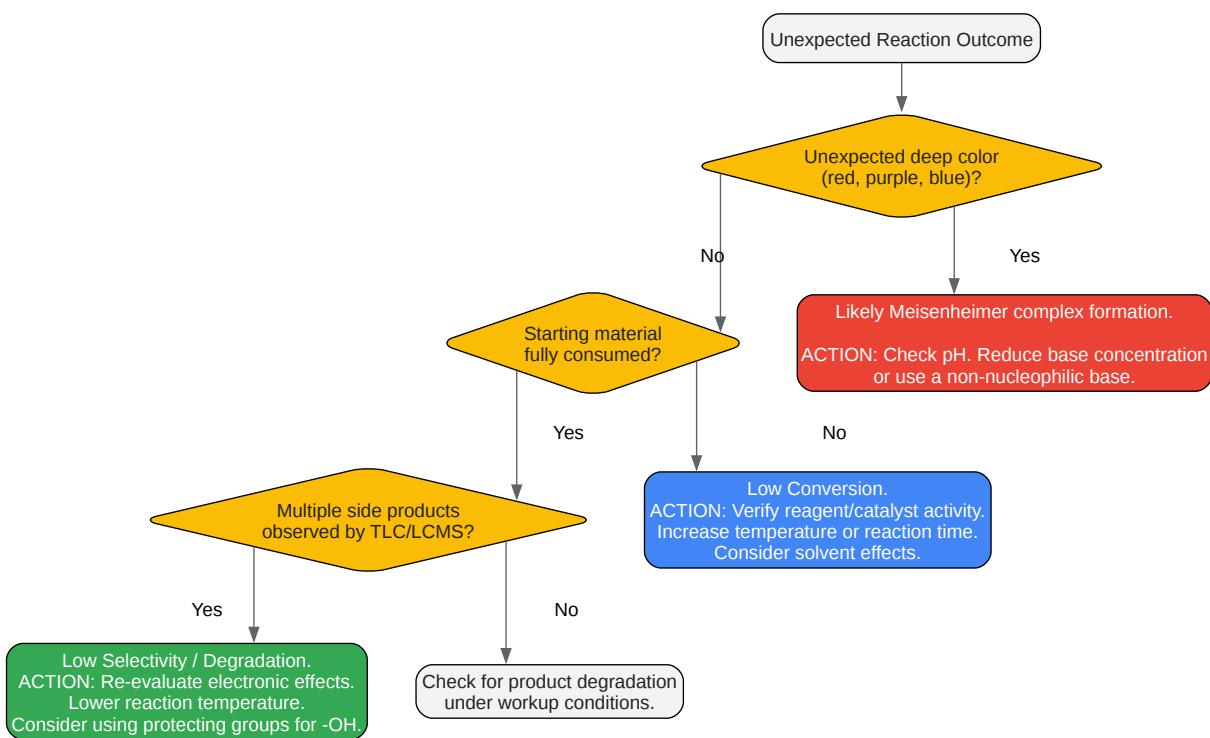
[Click to download full resolution via product page](#)

Caption: Decision workflow for planning reactions involving **3-Hydroxy-5-nitrobenzaldehyde**.

Part 4: Troubleshooting Guide

Q: I dissolved the compound in a basic solution (e.g., containing NaOH or an amine) and it turned a deep red/purple color. Is it degrading? A: Not necessarily. You are likely observing the formation of a Meisenheimer complex. Aromatic rings with multiple electron-withdrawing groups (like the nitro and aldehyde groups) are electron-deficient. A strong nucleophile (like a hydroxide or alkoxide ion) can attack the ring to form a resonance-stabilized, highly colored anionic complex.[\[11\]](#) While this indicates reactivity, it may interfere with your intended reaction or spectroscopic analysis.

- Solution: If this is unintentional, perform your reaction at a neutral or acidic pH. If a base is required, consider using a weaker, non-nucleophilic base and running the reaction at a lower temperature.


Q: My reaction involving nucleophilic attack on the aldehyde is sluggish. Why? A: While aldehydes are typically electrophilic, the powerful electron-withdrawing effect of the nitro group, combined with the resonance-donating effect of the hydroxyl group, modulates the reactivity of the entire molecule.[\[1\]](#) The overall electron density at the aldehyde carbon is a balance of these competing effects.

- Troubleshooting Steps:
 - Catalyst: If using an acid or base catalyst, verify its concentration and purity.
 - Solvent: Switch to a polar aprotic solvent (e.g., THF, DMF) which can help stabilize charged intermediates.
 - Temperature: Gently increasing the reaction temperature may be necessary to overcome the activation energy.

Q: I'm getting a broad, tailing peak for this compound during reverse-phase HPLC analysis. How can I improve the peak shape? A: This is a common issue for compounds with acidic phenolic groups. The peak tailing is often caused by secondary interactions between the negatively charged phenolate ion and residual, positively charged silanol groups on the C18 stationary phase.[\[13\]](#)

- Solution: Add a small amount of acid to your mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid). This ensures the hydroxyl group remains protonated (neutral), minimizing secondary interactions and resulting in a sharper, more symmetrical peak.

Troubleshooting Workflow: Unexpected Reaction Outcomes

[Click to download full resolution via product page](#)

Caption: A troubleshooting flowchart for diagnosing unexpected experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-Hydroxy-5-nitrobenzaldehyde | 193693-95-7 | Benchchem [benchchem.com]
- 2. 3-Hydroxy-5-nitrobenzaldehyde | C7H5NO4 | CID 10580244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-5-nitrobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
- 11. youtube.com [youtube.com]
- 12. lkouniv.ac.in [lkouniv.ac.in]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Storage and handling guidelines for 3-Hydroxy-5-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337175#storage-and-handling-guidelines-for-3-hydroxy-5-nitrobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com